N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a novel organic compound with the molecular formula C21H28N2O3S2 and a molecular weight of 420.59.
Properties
IUPAC Name |
N-cyclooctyl-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-16-10-12-18(13-11-16)23(2)28(25,26)19-14-15-27-20(19)21(24)22-17-8-6-4-3-5-7-9-17/h10-15,17H,3-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLDKVRLLMUVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions depend on the specific substitution reaction being carried out.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways to exert its effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
- N-cyclooctyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate
- N-cyclooctyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylamide
These compounds share similar structural features but may differ in their chemical properties and applications
Biological Activity
N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure that influences its biological properties. Its molecular formula is , with a molar mass of 320.45 g/mol. The presence of the thiophene ring and sulfamoyl group is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent, as well as its effects on various enzymes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
Enzyme Inhibition
The compound also acts as an inhibitor for specific enzymes, which is critical for its therapeutic potential. Studies indicate that it binds effectively to certain targets involved in bacterial metabolism and replication.
- Binding Affinity : The binding energy scores range from −7.33 kcal/mol to −6.54 kcal/mol, indicating a strong interaction with target enzymes such as proteases involved in viral replication processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- COVID-19 Research : A study investigated the compound's potential against SARS-CoV-2 Mpro enzyme, showing promising results in inhibiting viral replication. The top compounds demonstrated lower HOMO-LUMO energy differences compared to standard antiviral drugs, suggesting they may serve as potential candidates for COVID-19 treatment .
- Cancer Treatment : Another study explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in malignant cells while sparing normal cells, which is crucial for developing targeted cancer therapies.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, it prevents substrate access and subsequent biochemical reactions.
- Disruption of Cell Membrane Integrity : The compound has been shown to alter membrane permeability in bacterial cells, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
